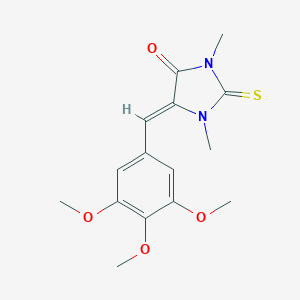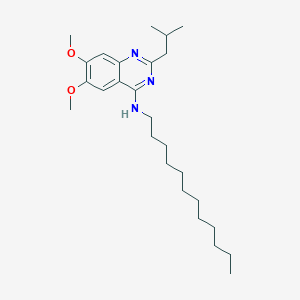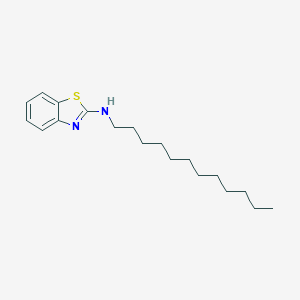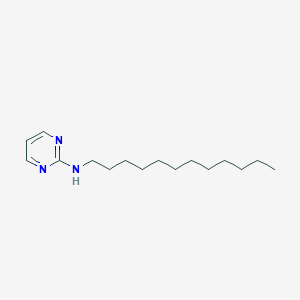![molecular formula C25H17ClN4O4S B303550 N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B303550.png)
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Mécanisme D'action
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. By inhibiting BTK, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide disrupts the BCR signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have good penetration into the central nervous system, which is important for the treatment of certain types of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide also has good oral bioavailability and a long half-life, which makes it a convenient drug for use in preclinical studies. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide. One area of interest is the use of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Finally, there is potential for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a targeted therapy for specific types of cancer, based on the expression of BTK in different tumor types.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a promising small molecule inhibitor with potential in the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive drug for use in preclinical studies. Further research is needed to fully explore its potential in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide involves several steps, including the preparation of the starting materials, the coupling of the two key intermediates, and the final purification of the product. The synthesis process has been optimized to yield high-quality N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide with a high purity level and good reproducibility.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has shown efficacy in various types of cancers, including lymphoma, leukemia, and solid tumors. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propriétés
Nom du produit |
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C25H17ClN4O4S |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
Clé InChI |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
SMILES canonique |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)